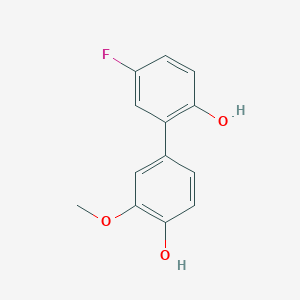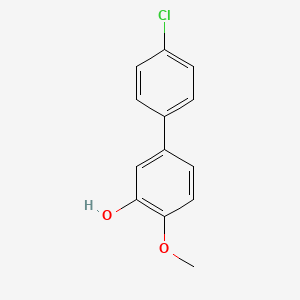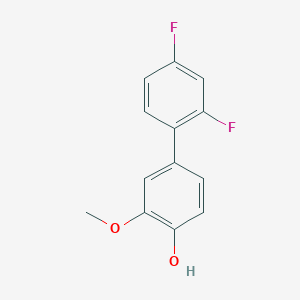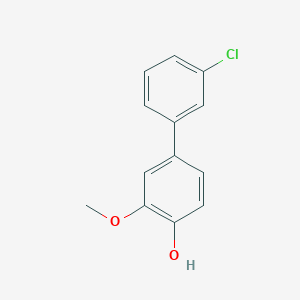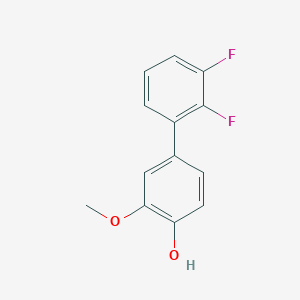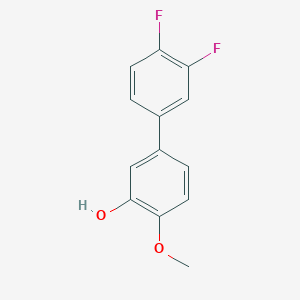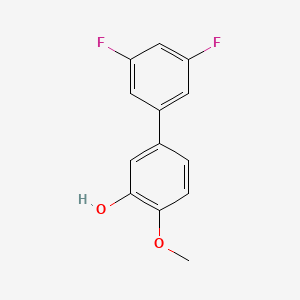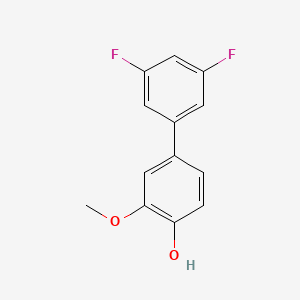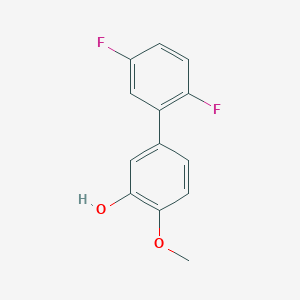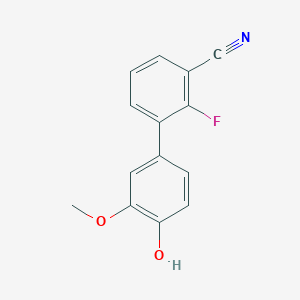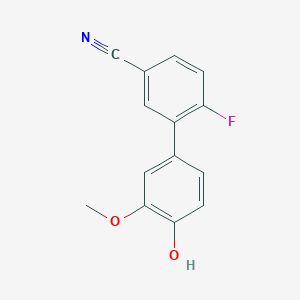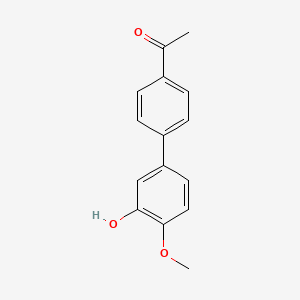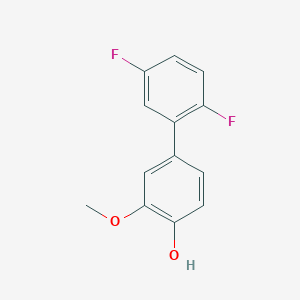
4-(2,5-Difluorophenyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Difluorophenyl)-2-methoxyphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group attached to the phenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-2-methoxyphenol typically involves the reaction of 2,5-difluorophenol with methoxybenzene under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the methoxy group is introduced to the phenol ring in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,5-Difluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: NaOCH3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,5-Difluorophenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.
Medicine: Explored as a potential lead compound in drug discovery programs. Its structural features are conducive to binding with various biological targets, making it a candidate for further pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism by which 4-(2,5-Difluorophenyl)-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could involve the induction of apoptosis through the activation of caspase enzymes. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity.
Comparación Con Compuestos Similares
2,5-Difluorophenol: Lacks the methoxy group, making it less versatile in synthetic applications.
4-Methoxyphenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological properties.
2,5-Difluoroanisole: Contains a methoxy group but lacks the phenol group, altering its chemical behavior.
Uniqueness: 4-(2,5-Difluorophenyl)-2-methoxyphenol is unique due to the combination of fluorine atoms and a methoxy group on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Propiedades
IUPAC Name |
4-(2,5-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-6-8(2-5-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJLWYXKLOCRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685536 |
Source


|
| Record name | 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-66-7 |
Source


|
| Record name | 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
